2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid
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Overview
Description
2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, has a bromine atom at the 2-position and a methyl group at the 1-position of the indole ring, with an acetic acid moiety attached at the 3-position.
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride .
Chemical Reactions Analysis
2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . For example, it can inhibit certain enzymes involved in viral replication or cancer cell proliferation . The bromine atom and acetic acid moiety enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Bromoindole: A simpler brominated indole derivative used in organic synthesis.
1-Methylindole-3-acetic acid: Similar to the compound but without the bromine atom.
The presence of the bromine atom in this compound makes it unique, as it can participate in specific substitution reactions and enhance its biological activity .
Properties
Molecular Formula |
C11H10BrNO2 |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-(2-bromo-1-methylindol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10BrNO2/c1-13-9-5-3-2-4-7(9)8(11(13)12)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
YULGNGLPFVZFIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Br)CC(=O)O |
Origin of Product |
United States |
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